Cas no 813-78-5 (Dimethyl Phosphate)

Dimethyl Phosphate Propiedades químicas y físicas

Nombre e identificación

-

- Dimethyl hydrogen phosphate

- Dimethyl Phosphate

- O,Dimethylhydrogenphosphate

- Methyl phosphate

- NSC 2676

- O,O-Dimethyl hydrogen phosphate

- O,O-Dimethyl phosphate

- Methyl phosphate ((MeO)2(HO)PO)

- 4-01-00-01259 (Beilstein Handbook Reference)

- Phosphoric acid dimethyl ester

- KFG

- Q2823255

- Dimethylphosphate

- NSC-2676

- SCHEMBL47754

- CS-0164327

- dimethoxyphosphinic acid

- Dimethylphosphate; Phosphoric acid, dimethyl ester;

- NCGC00255372-01

- BRN 1702242

- Dimethylhydrogenphosphate

- AI3-15058

- NSC2676

- DTXSID5025150

- 7-chloro-6-methylimidazo[1,2-a]pyrimidin-5(1H)-one

- Phosphoric acid, dimethyl ester

- HI4K2C9UEI

- 53396-59-1

- EINECS 212-389-6

- dimethyl phosphate, AldrichCPR

- Tox21_301411

- DTXCID205150

- UNII-HI4K2C9UEI

- dimethyl phosphoric acid

- NSC-289396

- BP-21444

- CAS-813-78-5

- AKOS015965163

- 813-78-5

- NS00014956

- CHEBI:166474

- Dimethyl Phosphate (Olaparib Impurity)

- MFCD00014887

- NSC289396

- Methyl phosphate ((CH3O)2(HO)PO) (6CI)

- DMP

- STL556372

- SY002076

- DB-230239

- METHYL PHOSPHATE ((CH3O)2(HO)PO)

- KKUKTXOBAWVSHC-UHFFFAOYSA-N

- BBL102569

-

- MDL: MFCD00014887

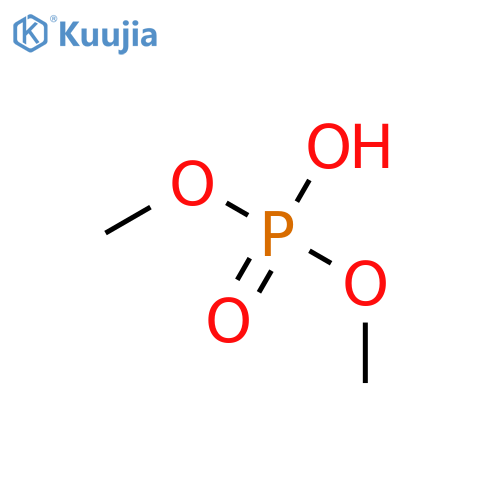

- Renchi: 1S/C2H7O4P/c1-5-7(3,4)6-2/h1-2H3,(H,3,4)

- Clave inchi: KKUKTXOBAWVSHC-UHFFFAOYSA-N

- Sonrisas: O=P(OC)(OC)O

Atributos calculados

- Calidad precisa: 126.00800

- Masa isotópica única: 126.008

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 4

- Recuento de átomos pesados: 7

- Cuenta de enlace giratorio: 2

- Complejidad: 81.7

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: nothing

- Recuento de constructos de variantes mutuas: nothing

- Carga superficial: 0

- Superficie del Polo topológico: 55.8A^2

Propiedades experimentales

- Color / forma: Colorless or yellowish brown transparent liquid

- Denso: 1.314

- Punto de ebullición: 160 ºC

- Punto de inflamación: 50 ºC

- índice de refracción: 1.408-1.41

- PSA: 65.57000

- Logp: 0.37960

- Disolución: Soluble in water, alkaline solution, ethanol, chloroform, insoluble in benzene, ether and petroleum ether.

Dimethyl Phosphate Información de Seguridad

- Código de categoría de peligro: 36/37/38-39/23/24/25-23/24/25-11-52/53-43-34-21/22

- Instrucciones de Seguridad: S37/39-S26

-

Señalización de mercancías peligrosas:

- Términos de riesgo:R36/37/38

Dimethyl Phosphate Datos Aduaneros

- Código HS:2930909027

- Datos Aduaneros:

China Customs Code:

2930909027Overview:

2930909027 Compound containing one phosphorus atom and methyl ethyl propyl group(Excluding dinofop).Regulatory conditions:23(Import licenses for dual-use items and technologies,Export licenses for dual-use items and technologies).VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Regulatory conditions:

2.Import licenses for dual-use items and technologies

3.Export licenses for dual-use items and technologiesSummary:

2930909027 .supervision conditions:23(import license for dual-use item and technologies,export license for dual-use item and technologies).VAT:17.0%.tax rebate rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

Dimethyl Phosphate PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM329257-1g |

dimethyl hydrogen phosphate |

813-78-5 | 95%+ | 1g |

$231 | 2024-07-23 | |

| eNovation Chemicals LLC | Y1243913-1g |

Dimethyl hydrogen phosphate |

813-78-5 | 96% | 1g |

$245 | 2024-06-07 | |

| abcr | AB234496-1 g |

Dimethyl hydrogen phosphate; . |

813-78-5 | 1g |

€129.00 | 2023-06-22 | ||

| eNovation Chemicals LLC | Y1243913-5g |

Dimethyl hydrogen phosphate |

813-78-5 | 96% | 5g |

$790 | 2024-06-07 | |

| Apollo Scientific | OR10807-1g |

Dimethyl hydrogen phosphate |

813-78-5 | 1g |

£45.00 | 2025-02-19 | ||

| Oakwood | 239785-250mg |

Dimethyl hydrogen phosphate |

813-78-5 | 95% | 250mg |

$30.00 | 2024-07-19 | |

| Oakwood | 239785-5g |

Dimethyl hydrogen phosphate |

813-78-5 | 95% | 5g |

$240.00 | 2024-07-19 | |

| 1PlusChem | 1P00536I-5g |

Dimethyl hydrogen phosphate |

813-78-5 | 96% | 5g |

$429.00 | 2025-02-21 | |

| abcr | AB234496-5g |

Dimethyl hydrogen phosphate; . |

813-78-5 | 5g |

€359.70 | 2025-02-14 | ||

| A2B Chem LLC | AC36602-250mg |

Dimethyl phosphate |

813-78-5 | 95% | 250mg |

$45.00 | 2024-04-19 |

Dimethyl Phosphate Métodos de producción

Synthetic Routes 1

Synthetic Routes 2

Synthetic Routes 3

Synthetic Routes 4

Synthetic Routes 5

Synthetic Routes 6

Synthetic Routes 7

1.2 Reagents: Lithium bromide Solvents: Acetonitrile ; overnight, reflux

1.3 Reagents: Amberlite IR 120 Solvents: Methanol ; 10 min, rt

Synthetic Routes 8

Synthetic Routes 9

Synthetic Routes 10

Synthetic Routes 11

Synthetic Routes 12

Synthetic Routes 13

Synthetic Routes 14

Synthetic Routes 15

Synthetic Routes 16

Synthetic Routes 17

Synthetic Routes 18

Synthetic Routes 19

Synthetic Routes 20

Synthetic Routes 21

Synthetic Routes 22

Synthetic Routes 23

Dimethyl Phosphate Raw materials

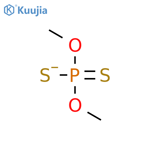

- O,O,S-Trimethyl Ester Phosphorothioic Acid

- O,O-Dimethyl Dithiophosphate

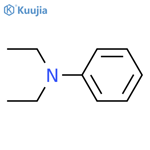

- N,N-Diethylaniline

- Phosphonic acid, [(hydroxyimino)phenylmethyl]-, monomethyl ester (9CI)

- Dimethyl Phosphorochloridate (90%)

- Metaphosphoric acid (HPO3), methyl ester (9CI)

- Trimethyl phosphate

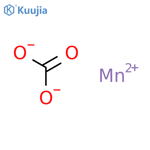

- Manganese(II) Carbonate n-Hydrate

- Dimethyl isopropenyl phosphate

- fenitrothion

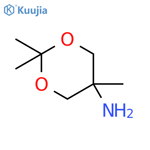

- 1,3-Dioxan-5-amine, 2,2,5-trimethyl-

Dimethyl Phosphate Preparation Products

Dimethyl Phosphate Literatura relevante

-

Agnieszka Brandt,John Gr?svik,Jason P. Hallett,Tom Welton Green Chem. 2013 15 550

-

P. V. R. K. Ramacharyulu,J. Praveen kumar,G. K. Prasad,A. R. Srivastava RSC Adv. 2015 5 1309

-

3. 125. The dimethyl phosphates of the rare-earth metalsJoseph K. Marsh J. Chem. Soc. 1939 554

-

Li-Han Zhu,Hai-Yan Yuan,Jing-Ping Zhang Org. Chem. Front. 2021 8 1510

-

Stefan K. Kolev,Petko St. Petkov,Miroslav A. Rangelov,Dimitar V. Trifonov,Teodor I. Milenov,Georgi N. Vayssilov Metallomics 2018 10 659

813-78-5 (Dimethyl Phosphate) Productos relacionados

- 812-00-0(Phosphoric acid,monomethyl ester)

- 512-56-1(Trimethyl phosphate)

- 52932-95-3(methyl phosphate)

- 866348-94-9(5-(3-fluorophenyl)methyl-7-(4-methylbenzoyl)-2H,5H,8H-1,3dioxolo4,5-gquinolin-8-one)

- 2287286-69-3(7-bromo-4-methoxy-1-[(oxan-2-yl)methyl]-1H-1,2,3-benzotriazole)

- 60011-67-8(3-(azidomethyl)-1,2-dimethyl-1H-indole)

- 1361530-41-7(2-Methoxy-3-nitro-5-(perchlorophenyl)pyridine)

- 2138160-44-6(1-hexyl-5-methyl-1H-pyrazol-4-amine)

- 2034239-31-9(N-(5-chloro-2-cyanophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide)

- 338753-24-5(3-(4-METHYLPHENYL)-4-OXO-1,3-THIAZOLAN-1-IUM-1-OLATE)